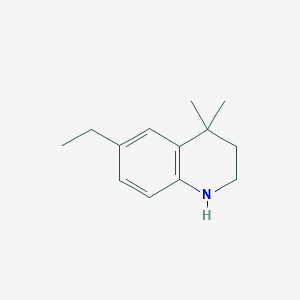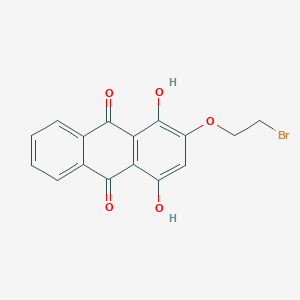
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone is an organic compound with the molecular formula C16H13NO3 It is a derivative of fluorenone, characterized by the presence of a nitro group and a methyl group on the fluorenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone typically involves the nitration of 9-methylfluorenone followed by acetylation. The nitration process introduces a nitro group at the 2-position of the fluorenyl ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent acetylation step involves the reaction of the nitrated product with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 1-(9-Methyl-2-amino-9h-fluoren-9-yl)ethanone.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)acetic acid.
Applications De Recherche Scientifique
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone can be compared with other fluorenone derivatives:
1-(9-Methyl-9h-fluoren-2-yl)ethanone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(9-Propyl-9h-fluoren-2-yl)ethanone: Contains a propyl group instead of a methyl group, affecting its physical and chemical properties.
1-(7-Acetyl-9-ethyl-9h-fluoren-2-yl)ethanone:
The presence of the nitro group in this compound makes it unique, as it imparts distinct chemical properties and potential biological activities that are not observed in its analogs.
Propriétés
Numéro CAS |
21846-27-5 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
1-(9-methyl-2-nitrofluoren-9-yl)ethanone |
InChI |
InChI=1S/C16H13NO3/c1-10(18)16(2)14-6-4-3-5-12(14)13-8-7-11(17(19)20)9-15(13)16/h3-9H,1-2H3 |
Clé InChI |
JTVFWVOMQPZWIU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)
![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)
![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)




![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)

![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)


